Lomevactone

Description

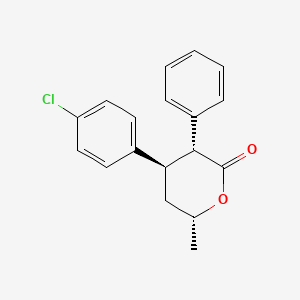

Lomevactone (CAS: 81478-25-3, molecular formula: C₁₈H₁₇ClO₂) is a synthetic organic compound classified under the International Nonproprietary Name (INN) system as an antidote . Its IUPAC name, 4-(4-Chlorophenyl)tetrahydro-6-methyl-3-phenyl-2H-pyran-2-one, reveals a pyranone lactone core substituted with a chlorophenyl group and a methyl-phenyl moiety .

Properties

CAS No. |

81478-25-3 |

|---|---|

Molecular Formula |

C18H17ClO2 |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |

InChI |

InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3 |

InChI Key |

QSAFSJAOPPHPTK-UHFFFAOYSA-N |

SMILES |

CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of lomevactone involves several steps:

Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.

Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.

Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.

Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.

Chemical Reactions Analysis

Lomevactone undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.

Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .

Scientific Research Applications

Lomevactone has been primarily studied for its potential as a psychostimulant and antidepressant. Although it was never marketed, research has shown that it possesses psychotherapeutic properties, particularly in its (3R,4R,6R)-stereoisomer form . The compound has been used in various pharmacological studies to understand its effects on the central nervous system and its potential therapeutic applications .

Mechanism of Action

The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Lometraline (CAS: 34910-85-5, C₁₃H₁₈ClNO)

- Therapeutic Use : Antipsychotic.

- Structural Comparison :

- Shares a chlorine atom and aromatic ring system.

- Differs by incorporating an amine group (enhances CNS penetration) instead of a lactone ring.

- Functional Implications : The amine group in Lometraline facilitates dopamine receptor interaction, whereas Lomevactone’s lactone may favor detoxification pathways .

Coumarin (CAS: 91-64-5, C₉H₆O₂)

- Therapeutic Use : Fragrance, anticoagulant precursor.

- Structural Comparison :

- Both contain a lactone ring.

- This compound’s chlorophenyl substitution increases molecular weight and hydrophobicity compared to coumarin’s simple benzopyrone.

- Functional Implications : Coumarin derivatives (e.g., warfarin) target vitamin K epoxide reductase, while this compound’s mechanism remains speculative .

Lomustine (CAS: 13010-47-4, C₉H₁₆ClN₃O₂)

Functional Analogues (Antidotes)

Edetate Calcium Disodium (EDTA)

- Therapeutic Use : Heavy metal chelation (lead, arsenic).

- Comparison :

Naloxone

- Therapeutic Use : Opioid receptor antagonist.

- Comparison :

- Mechanism : Naloxone competitively inhibits opioid receptors. This compound’s structure lacks the morphine-derived backbone, implying a different target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.